4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide
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Overview
Description
4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the benzamide group. One common method involves the cyclization of 2-aminopyridine derivatives with aldehydes or ketones under acidic or basic conditions to form the imidazo[4,5-b]pyridine ring. Subsequent functionalization with methoxybenzoyl chloride in the presence of a base such as triethylamine yields the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides
Scientific Research Applications
4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. It is known to modulate the activity of enzymes and receptors, thereby influencing various cellular pathways. For instance, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share the imidazo[4,5-b]pyridine core and exhibit similar biological activities.
Benzamide derivatives: Compounds with a benzamide moiety that show comparable pharmacological properties
Uniqueness
4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and potential therapeutic applications .
Properties
CAS No. |
89469-25-0 |
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Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
4-(1H-imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H12N4O2/c1-20-11-7-8(12(15)19)4-5-9(11)13-17-10-3-2-6-16-14(10)18-13/h2-7H,1H3,(H2,15,19)(H,16,17,18) |
InChI Key |
OYQUXPIUIICOHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)C2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
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